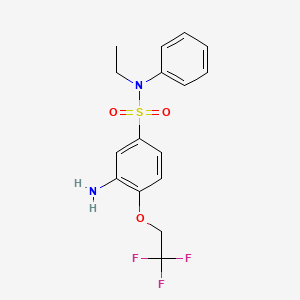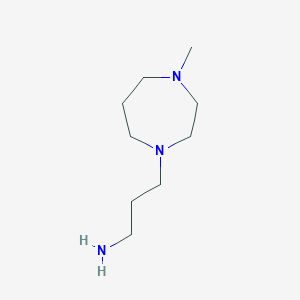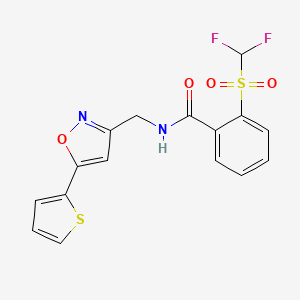![molecular formula C17H16F3N3O2 B2362478 (2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)(4-(三氟甲氧基)苯基)甲酮 CAS No. 2034555-99-0](/img/structure/B2362478.png)
(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)(4-(三氟甲氧基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone:
科学研究应用
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : In biological research, it's studied for its potential interactions with enzymes and proteins, making it a candidate for enzyme inhibition studies.
Medicine: : The compound is explored for its potential therapeutic properties, particularly its interactions with biological targets that are implicated in diseases.
Industry: : Used in material science for developing new materials with specific properties, such as increased thermal stability or enhanced conductivity.
作用机制
Biochemical Pathways
Compounds with similar structures have been involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, such as modulating protein activity, altering cellular signaling, and affecting gene expression .
生化分析
Biochemical Properties
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone plays a significant role in biochemical reactions, particularly as a negative allosteric modulator of mGluR2 . mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is key to several brain functions . The compound interacts with mGluR2, modulating its activity and influencing various biochemical processes .
Cellular Effects
The effects of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone on cells are primarily mediated through its interaction with mGluR2 . By acting as a negative allosteric modulator, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone involves binding to the mGluR2 receptor . This binding results in the modulation of the receptor’s activity, leading to changes in gene expression and impacts on various cellular and molecular processes .
Temporal Effects in Laboratory Settings
Its role as a negative allosteric modulator suggests that it may have long-term effects on cellular function, potentially influencing the stability and degradation of mGluR2 .
Dosage Effects in Animal Models
The effects of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone in animal models are likely to vary with dosage. While specific dosage effects have not been detailed in the literature, it is plausible that different dosages could result in varying degrees of mGluR2 modulation .
Metabolic Pathways
Given its role as a modulator of mGluR2, it is likely that it interacts with enzymes or cofactors associated with this receptor .
Transport and Distribution
Given its molecular structure and its known interactions with mGluR2, it is likely that it is transported to areas of the cell where this receptor is present .
Subcellular Localization
The subcellular localization of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone is likely to be influenced by its interaction with mGluR2 . As mGluR2 is a membrane-bound receptor, the compound is likely to be localized at the cell membrane where it can exert its modulatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization of the core with the cyclopropyl and phenyl groups. The reaction conditions often include controlled temperatures, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow synthesis are employed to increase efficiency and scalability. These methods allow for precise control over reaction parameters, reducing waste and improving the overall sustainability of the production process.
化学反应分析
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Reaction with oxidizing agents leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide.
Major Products
Major products from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that can further enhance the compound’s utility in research and industry.
相似化合物的比较
Similar Compounds
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one)
4-(trifluoromethoxy)benzoic acid
pyrazolo[1,5-a]pyrazin-5-yl phenylmethanone
Uniqueness
Compared to other similar compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone exhibits a unique combination of the pyrazolo[1,5-a]pyrazin core with the trifluoromethoxyphenyl group, giving it distinct chemical and biological properties that make it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)25-14-5-3-12(4-6-14)16(24)22-7-8-23-13(10-22)9-15(21-23)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFUBHQDVINAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)


![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2362399.png)
![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)
![3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B2362406.png)

![2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2362408.png)


![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)
